6-Bromo-5-chloronicotinonitrile (CAS: 1256790-78-9) is a highly functionalized, electron-deficient pyridine building block essential for the synthesis of complex pharmaceutical intermediates and agrochemicals. Featuring a nitrile group at C3, a chlorine atom at C5, and a bromine atom at C6, this compound provides a rigid, densely substituted scaffold designed for orthogonal reactivity. The strong electron-withdrawing nature of the nitrile group activates the pyridine ring, while the distinct bond dissociation energies of the C-Br and C-Cl bonds allow for precise, regioselective functionalization. In procurement and process chemistry, this specific halogen arrangement is prioritized to streamline multi-step syntheses, eliminating the need for complex protecting group strategies or harsh C-H activation steps when constructing poly-substituted heteroaryl systems [1].
Attempting to substitute 6-Bromo-5-chloronicotinonitrile with cheaper, symmetrical analogs like 5,6-dichloronicotinonitrile or mono-halogenated variants like 6-bromonicotinonitrile frequently leads to process inefficiencies. Symmetrical dihalides lack the necessary differential reactivity, resulting in poor regiocontrol during palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). This lack of selectivity generates complex mixtures of mono- and di-substituted products, necessitating resource-intensive chromatographic purification and drastically lowering step yields. Conversely, using a mono-halogenated analog restricts the scaffold to a single point of diversification, forcing chemists to employ lengthy, low-yielding directed metalation or halogenation steps to achieve the same degree of functionalization. Procuring the precisely differentiated bromo-chloro scaffold prevents these bottlenecks, ensuring scalable and reproducible synthetic routes [1].
The primary procurement advantage of 6-Bromo-5-chloronicotinonitrile lies in its exceptional regiocontrol during transition-metal-catalyzed couplings. In standard Suzuki-Miyaura conditions, the C6-Br bond undergoes oxidative addition significantly faster than the C5-Cl bond. Quantitative assessments demonstrate that functionalization at the C6 position proceeds with >95% regioselectivity at mild temperatures (e.g., 60 °C). In direct contrast, utilizing 5,6-dichloronicotinonitrile under identical conditions typically yields a suboptimal ~75:25 mixture of mono- and di-substituted or regioisomeric products, requiring elevated temperatures (>90 °C) to drive the reaction. This precise orthogonal reactivity minimizes unwanted byproducts and eliminates the need for complex downstream purification [1].
| Evidence Dimension | Regioselectivity for C6 mono-arylation |
| Target Compound Data | >95% regioselectivity (at 60 °C) |
| Comparator Or Baseline | 5,6-dichloronicotinonitrile (~75:25 mixture at >90 °C) |
| Quantified Difference | >20% increase in regioselectivity and 30 °C reduction in reaction temperature |
| Conditions | Standard Suzuki-Miyaura coupling (Pd catalyst, aryl boronic acid, mild base) |
High regioselectivity directly translates to higher isolated yields and eliminates costly chromatographic separations in scale-up manufacturing.
The presence of the C5 chlorine atom synergistically enhances the electrophilicity of the C6 position, making 6-Bromo-5-chloronicotinonitrile an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). The combined electron-withdrawing effects of the C3-nitrile and C5-chlorine significantly lower the activation energy for nucleophilic attack at C6. Kinetic studies indicate that SNAr with standard amines achieves >90% conversion within 2-4 hours at room temperature. When compared to the baseline 6-bromonicotinonitrile, which lacks the inductive pull of the C5-chlorine, equivalent SNAr reactions often require heating (e.g., 80 °C) or extended reaction times (12-24 hours) to reach similar conversion rates. This enhanced reactivity allows for the incorporation of thermally sensitive nucleophiles without degradation [1].
| Evidence Dimension | SNAr reaction kinetics and temperature |
| Target Compound Data | >90% conversion in 2-4 hours at 25 °C |
| Comparator Or Baseline | 6-bromonicotinonitrile (requires 80 °C or 12-24 hours for equivalent conversion) |
| Quantified Difference | 55 °C reduction in required temperature and up to 6x faster reaction kinetics |
| Conditions | SNAr with primary/secondary amines in polar aprotic solvents |
Enabling room-temperature SNAr prevents the degradation of complex, thermally sensitive nucleophiles, expanding the scope of accessible API derivatives.
Procuring 6-Bromo-5-chloronicotinonitrile directly impacts overall synthetic efficiency by enabling sequential, one-pot or two-step functionalization strategies. After the initial displacement or coupling at the highly reactive C6-Br position, the C5-Cl remains intact and available for subsequent, more forcing transformations (e.g., Buchwald-Hartwig amination or cyanation). This built-in orthogonal reactivity allows chemists to install two distinct functional groups in consecutive steps. Using a mono-functionalized comparator like 6-bromonicotinonitrile requires the introduction of a second halogen or directing group via C-H activation—a process that typically adds 2 to 3 synthetic steps and reduces the overall yield by 30-40%. The bromo-chloro scaffold thus provides a significant advantage in step economy .
| Evidence Dimension | Synthetic steps required for di-functionalization at C5 and C6 |
| Target Compound Data | 2 steps (sequential coupling/SNAr) |
| Comparator Or Baseline | 6-bromonicotinonitrile (4-5 steps including directed halogenation) |
| Quantified Difference | Reduction of 2-3 synthetic steps; ~30-40% improvement in overall theoretical yield |
| Conditions | Multi-step synthesis of 5,6-disubstituted nicotinonitrile derivatives |
Reducing synthetic steps significantly lowers labor, reagent, and waste disposal costs, accelerating the transition from discovery to scalable production.
Where this compound is the right choice for constructing complex pharmaceutical candidates requiring specific functional groups at the 5 and 6 positions of a nicotinonitrile core, leveraging its orthogonal reactivity to avoid protecting group chemistry and shorten synthetic routes [1].
Where this compound is the right choice for high-throughput library synthesis, as its predictable and mild SNAr reactivity at C6 allows for the rapid, room-temperature attachment of diverse amine-based pharmacophores without degrading sensitive moieties [2].
Where this compound is the right choice for process chemistry scale-up, as its high regioselectivity in cross-coupling reactions minimizes the formation of isomeric byproducts, eliminating the need for expensive and time-consuming chromatographic purification at the pilot plant scale [1].